![molecular formula C18H22N4O B2382320 4-甲基-N-[2-(4-甲基哌嗪-1-基)吡啶-3-基]苯甲酰胺 CAS No. 861212-92-2](/img/structure/B2382320.png)
4-甲基-N-[2-(4-甲基哌嗪-1-基)吡啶-3-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a compound known for its potential applications in medicinal chemistry. It is a derivative of benzamide and contains a piperazine ring, which is often found in pharmaceutical compounds due to its ability to enhance the bioavailability and efficacy of drugs.
科学研究应用
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases mediated by tyrosine kinases.
Biological Studies: The compound is used in studies involving cell signaling pathways and receptor interactions.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific molecular pathways.
作用机制
Target of Action
The primary target of 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a key target in the treatment of diseases such as cancer .
Mode of Action
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, preventing the phosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase by 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide affects several downstream signaling pathways. These include the PI3K/AKT and MAPK pathways, which are involved in cell survival, proliferation, and migration . By inhibiting these pathways, the compound can effectively halt the progression of diseases such as cancer .
Result of Action
The molecular and cellular effects of 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide’s action primarily involve the inhibition of cell proliferation and migration. By blocking the PDGF receptor tyrosine kinase, the compound prevents the activation of downstream signaling pathways involved in these processes . This can result in the halt of disease progression, particularly in the context of cancer .
生化分析
Biochemical Properties
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide interacts with PDGF receptor tyrosine kinases, inhibiting their activity . This interaction is crucial in the biochemical reactions that this compound is involved in.
Cellular Effects
The compound has been shown to have significant effects on various types of cells. It is particularly effective in treating diseases induced by angiotensin II, which includes hypertension and other hypertension-induced diseases . The compound influences cell function by inhibiting the activity of PDGF receptor tyrosine kinases .
Molecular Mechanism
At the molecular level, 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide exerts its effects by binding to PDGF receptor tyrosine kinases and inhibiting their activity . This inhibition can lead to changes in gene expression and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine, which is achieved by reacting piperazine with methylating agents under controlled conditions.
Coupling with Pyridine Derivative: The 4-methylpiperazine is then coupled with a pyridine derivative, specifically 2-chloropyridine, in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of Benzamide: The final step involves the reaction of the coupled product with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzamide and piperazine rings.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Alkylated derivatives of the piperazine ring.
相似化合物的比较
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Uniqueness
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is unique due to its specific molecular structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity can potentially reduce side effects and improve therapeutic efficacy compared to other inhibitors .
属性
IUPAC Name |
4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-14-5-7-15(8-6-14)18(23)20-16-4-3-9-19-17(16)22-12-10-21(2)11-13-22/h3-9H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGXVXOHHPSUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382238.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382240.png)
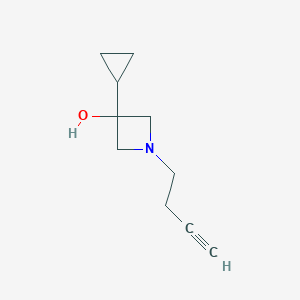
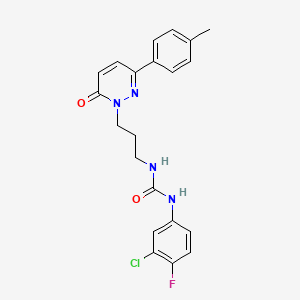
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2382246.png)
![N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2382248.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2382251.png)
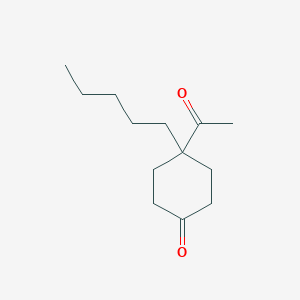
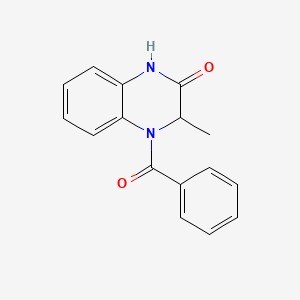
![[5-Ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B2382254.png)
![N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine](/img/structure/B2382256.png)
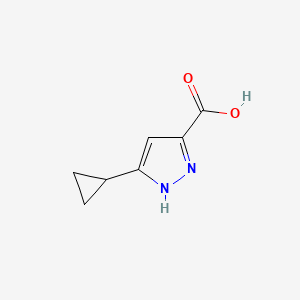
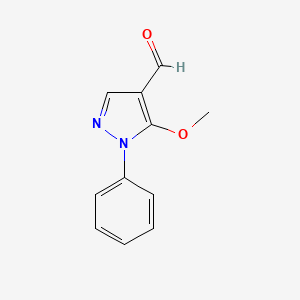
![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2382260.png)
